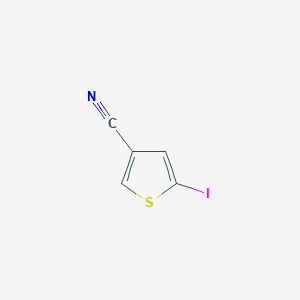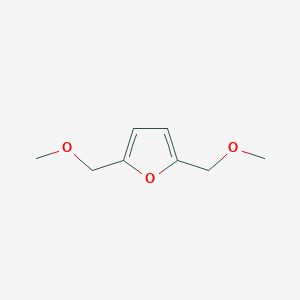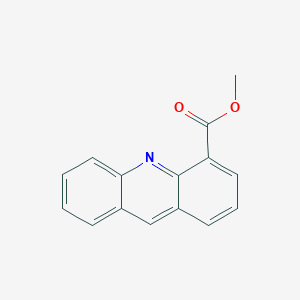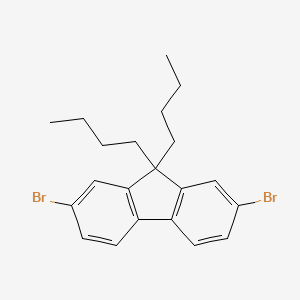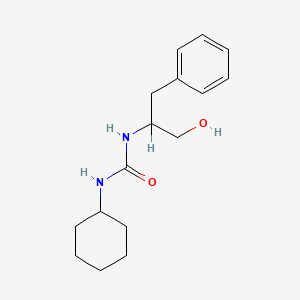
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea
Descripción general
Descripción
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea involves the binding of the compound to the ATP-binding site of PKC. This binding inhibits the activity of PKC, leading to various cellular effects such as decreased cell proliferation, increased apoptosis, and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea depend on the specific cellular process being studied. In general, inhibition of PKC activity by this compound has been shown to have various effects such as decreased cell proliferation, increased apoptosis, altered gene expression, and decreased inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea in lab experiments include its high potency and specificity for PKC inhibition, making it useful in studying the role of PKC in various cellular processes. However, its use has some limitations, such as its potential toxicity and the need for careful control of experimental conditions to avoid nonspecific effects.
Direcciones Futuras
There are several future directions for research on 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea. One direction is to study its effects on specific diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and specific inhibitors of PKC activity. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential. Finally, the development of new methods for the synthesis and purification of this compound could improve its availability for scientific research.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea is widely used in scientific research as an inhibitor of a specific enzyme called protein kinase C (PKC). PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by this compound has been shown to have various effects on cellular processes, making it useful in studying the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUGKLBVROWYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940637 | |
| Record name | N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |
CAS RN |
19071-55-7 | |
| Record name | Urea, 1-cyclohexyl-3-(alpha-(hydroxymethyl)phenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Cyclohexyl-N-(1-hydroxy-3-phenylpropan-2-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)

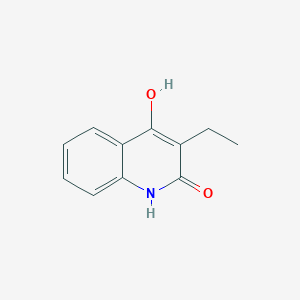



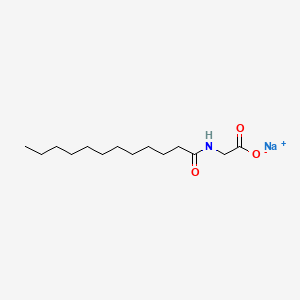

![Naphthaceno[2,1,12,11-opqra]naphthacene](/img/structure/B3048949.png)
![Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene](/img/structure/B3048950.png)
